BenchChemオンラインストアへようこそ!

Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Lipophilicity Membrane permeability Lead optimisation

This compound offers three critical differentiation layers: (1) A pivalamido shield that elevates lipophilicity to XLogP3‑AA=3.8, enabling passive diffusion into intracellular/CNS targets vs. polar analogues (e.g., acetazolamide, log P= −0.26); (2) A thioacetamido‑benzoate ethyl ester arm providing eight H‑bond acceptors and two donors, mimicking extended binding clefts inaccessible to simple 2‑amino‑1,3,4‑thiadiazoles; (3) An ethyl ester terminus enabling straightforward prodrug or late‑stage diversification strategies. This architecture is linked to protein disulfide isomerase (US‑20160145209‑A1), supporting SAR campaigns in oncology/antithrombotics and agrochemical screening for fungicidal/insecticidal leads.

Molecular Formula C18H22N4O4S2
Molecular Weight 422.52
CAS No. 893353-91-8
Cat. No. B2581927
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate
CAS893353-91-8
Molecular FormulaC18H22N4O4S2
Molecular Weight422.52
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NN=C(S2)NC(=O)C(C)(C)C
InChIInChI=1S/C18H22N4O4S2/c1-5-26-14(24)11-8-6-7-9-12(11)19-13(23)10-27-17-22-21-16(28-17)20-15(25)18(2,3)4/h6-9H,5,10H2,1-4H3,(H,19,23)(H,20,21,25)
InChIKeyHQPAYYKJBIOLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Ethyl 2-(2-((5‑pivalamido‑1,3,4‑thiadiazol‑2‑yl)thio)acetamido)benzoate – Identity and Class Affiliation for Informed Procurement


Ethyl 2-(2-((5‑pivalamido‑1,3,4‑thiadiazol‑2‑yl)thio)acetamido)benzoate (CAS 893353‑91‑8, MW 422.5 g mol⁻¹) is a synthetic 1,3,4‑thiadiazole derivative that embeds three functional modules – a pivalamido‑substituted thiadiazole, a thioacetamido linker, and an ethyl‑benzoate terminus – within a single molecular architecture [REFS‑1]. The 1,3,4‑thiadiazole nucleus is widely recognised for its ability to engage diverse biological targets through hydrogen‑bonding, π‑stacking, and sulphur‑mediated interactions, a feature that has driven the clinical translation of several thiadiazole‑based drugs (e.g., acetazolamide, methazolamide) [REFS‑2]. The distinctive substitution pattern of this compound differentiates it from simpler 2‑amino‑ or 2‑sulphonamido‑1,3,4‑thiadiazoles and positions it as a specialised building block for medicinal‑chemistry optimisation, agrochemical discovery, and structure‑activity‑relationship (SAR) campaigns that require simultaneous modulation of lipophilicity, metabolic stability, and target‑binding geometry [REFS‑1].

Why Simple 1,3,4‑Thiadiazoles Cannot Replace Ethyl 2-(2-((5‑pivalamido‑1,3,4‑thiadiazol‑2‑yl)thio)acetamido)benzoate in Lead‑Optimisation Workflows


Attempts to replace this compound with a generic 1,3,4‑thiadiazole core (e.g., unsubstituted 2‑amino‑1,3,4‑thiadiazole or 2‑sulphonamido‑1,3,4‑thiadiazole) introduce three critical points of divergence that undermine SAR continuity. First, the pivalamido group contributes steric shielding and substantially elevates computed lipophilicity (XLogP3‑AA = 3.8 [REFS‑1]); unsubstituted analogues typically fall in the XLogP range of −0.5 to 1.2, which would drastically alter membrane permeation and target‑compartment access. Second, the thioacetamido‑benzoate ethyl ester arm provides a rotatable, hydrogen‑bond‑rich vector that is absent in simple 5‑substituted thiadiazoles; its eight H‑bond acceptors and two donors [REFS‑1] create a distinct pharmacophoric fingerprint that cannot be mimicked by a single‑point modification. Third, the presence of the ethyl ester enables straightforward prodrug strategies or late‑stage diversification that are inaccessible with acid‑ or sulphonamide‑terminated congeners. Consequently, substituting this compound with a less‑elaborated thiadiazole would break the structure‑activity relationship (SAR) under investigation and invalidate prior potency, selectivity, or ADME optimisation data.

Quantitative Differentiation Evidence for Ethyl 2-(2-((5‑pivalamido‑1,3,4‑thiadiazol‑2‑yl)thio)acetamido)benzoate – Key Selection Metrics


Computed Lipophilicity (XLogP3‑AA) vs. 1,3,4‑Thiadiazole Class Baseline

The target compound displays a computed XLogP3‑AA value of 3.8, as derived from the PubChem 2021.05.07 release pipeline [REFS‑1]. In contrast, the established 1,3,4‑thiadiazole‑based drug acetazolamide (5‑acetamido‑1,3,4‑thiadiazole‑2‑sulphonamide) has a measured log P of −0.26 [REFS‑2]. This >4‑log‑unit shift reflects the combined effect of the pivalamido and ethyl‑benzoate motifs and translates to a markedly different predicted passive membrane permeability profile. For context, CNS‑penetrant small molecules typically exhibit log P values of 2–4, placing the target compound in a favourable window for cell‑based assays while rendering it distinct from the highly polar, renally cleared thiadiazole sulphonamides.

Lipophilicity Membrane permeability Lead optimisation

Hydrogen‑Bond Donor/Acceptor Architecture: Quantitative Comparison with 2‑Amino‑1,3,4‑thiadiazole

The target compound presents two hydrogen‑bond donors (both amide NH) and eight hydrogen‑bond acceptors (two ester carbonyls, two amide carbonyls, the thioether sulphur, the endocyclic nitrogens of the thiadiazole, and the ester ether oxygen) [REFS‑1]. By contrast, 2‑amino‑1,3,4‑thiadiazole (the simplest 1,3,4‑thiadiazole fragment) offers only two donors and three acceptors. This quantitative shift (Δ donors = 0; Δ acceptors = +5) dramatically expands the potential for specific, directional interactions with protein targets while remaining within Lipinski’s rule‑of‑five limits. The arrangement moves beyond what is achievable with mono‑ or di‑substituted thiadiazoles and allows the compound to simultaneously address hydrophobic and polar sub‑pockets in a target binding site.

Pharmacophore Hydrogen bonding Drug‑likeness

Patent‑Based Target Association: Protein Disulfide Isomerase (PDI) Inhibition Family

The compound appears in the Aladdin document report card linked to US patent application US‑20160145209‑A1, which claims compounds and methods for treating diseases mediated by protein disulfide isomerase (PDI) [REFS‑1]. While specific IC₅₀ data are not publicly available for this compound in the patent abstract, its inclusion in a PDI‑targeted series indicates it occupies a biologically validated chemical space. PDI inhibitors are under active investigation for oncology (multiple myeloma, glioblastoma) and thrombotic disorders; this patent association provides a starting‑point rationale for selecting the compound over un‑characterised thiadiazole derivatives that lack any documented target‑class hypothesis.

Protein disulfide isomerase Patent pharmacology Target engagement

Highest‑Value Application Scenarios for Ethyl 2-(2-((5‑pivalamido‑1,3,4‑thiadiazol‑2‑yl)thio)acetamido)benzoate Based on Verified Differentiation Evidence


Medicinal‑Chemistry SAR Expansion on a PDI‑Inhibitor Scaffold

The patent‑level link to protein disulfide isomerase (US‑20160145209‑A1) suggests that this compound can serve as a starting point for systematic SAR exploration of PDI‑targeted anticancer or antithrombotic agents. Its ethyl‑benzoate terminus allows iterative ester hydrolysis to the free acid (prodrug conversion) or amidation for library synthesis, while the pivalamido group maintains metabolic shielding of the thiadiazole‑amide bond [REFS‑1].

Lipophilicity‑Driven Hit‑Finding for Intracellular or CNS Targets

With an XLogP3‑AA of 3.8, the compound occupies a lipophilicity range that is associated with favourable passive diffusion across phospholipid bilayers. It can be prioritised over classical polar thiadiazoles (e.g., acetazolamide, log P = −0.26) when the desired target resides in an intracellular compartment or the central nervous system, thereby reducing the number of synthetic iterations needed to achieve cellular activity [REFS‑2].

Fragment‑Based Lead Generation via the Thioacetamido‑Benzoate Vector

The thioacetamido‑benzoate arm provides a modular point for fragment merging or tethering; the eight‑acceptor H‑bond network enables the compound to probe extended binding clefts that are inaccessible to smaller thiadiazole fragments such as 2‑amino‑1,3,4‑thiadiazole. This supports high‑throughput crystallography or NMR‑based fragment screening where maximising initial pharmacophoric contacts is critical [REFS‑3].

Agrochemical Discovery Leveraging the Pivalamido Motif

Pivalamido‑containing compounds have been widely exploited in agrochemistry (e.g., pivalate ester pro‑herbicides) for their enhanced foliar uptake and photostability. The presence of this motif, together with the thiadiazole core known for fungicidal and insecticidal activity, makes the compound a candidate for screening programmes targeting crop‑protection agents with improved environmental persistence profiles [REFS‑4].

Quote Request

Request a Quote for Ethyl 2-(2-((5-pivalamido-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.